

# Axitinib pharmacokinetics CYP3A4 metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Axitinib

CAS No.: 319460-85-0

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## Core Pharmacokinetic Parameters of Axitinib

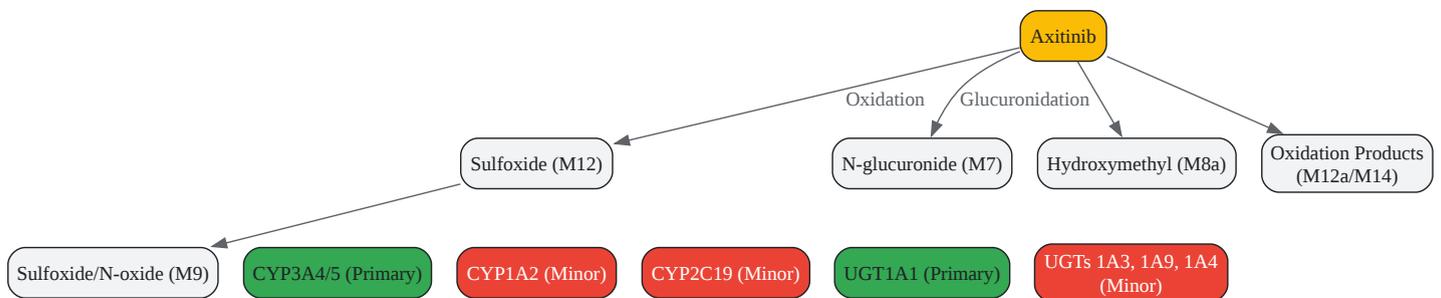
Parameter	Value	Details & Conditions
Absolute Bioavailability	58%	Following a 5 mg oral dose [1] [2]
Time to Cmax (Tmax)	2.5 - 4.1 hours	After oral administration [1] [2] [3]
Effective Half-Life (T1/2)	2.5 - 6.1 hours	In plasma [1] [2] [3]
Protein Binding	>99%	Preferentially to albumin and $\alpha$ 1-acid glycoprotein [1] [2]
Apparent Volume of Distribution (Vd)	160 L	[3]
Primary Route of Elimination	Hepatic Metabolism	Fecal (41%) and urinary (23%) excretion; 12% of fecal excretion is unchanged drug [3]

## Metabolism and Enzyme Kinetics

**Axitinib** is metabolized primarily in the liver. Detailed *in vitro* studies using human liver microsomes (HLMs) and recombinant enzymes have characterized the specific enzymes involved.

## Primary Metabolic Pathways

The major circulating metabolites in human plasma are the **sulfoxide (M12)** and the **N-glucuronide (M7)**, both considered pharmacologically inactive [4] [5]. The following diagram illustrates the primary and secondary metabolic pathways of **axitinib**.



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**Axitinib** metabolic pathways and contributing enzymes [4] [5] [6]

## Enzyme Contribution and Kinetics

The contribution of individual enzymes to **axitinib**'s metabolism has been quantified through kinetic studies [6]:

Enzyme	Reaction	Apparent Km ( $\mu\text{M}$ )	Apparent Vmax ( $\text{pmol}\cdot\text{min}^{-1}\cdot\text{mg}^{-1}$ or $\text{pmol}\cdot\text{min}^{-1}\cdot\text{pmol}^{-1}$ )	Relative Contribution
CYP3A4	Sulfoxide (M12) Formation	4.0	9.6 ( $\text{pmol}\cdot\text{min}^{-1}\cdot\text{pmol}^{-1}$ )	~66% of oxidative clearance
CYP3A5	Sulfoxide (M12) Formation	1.9	1.4 ( $\text{pmol}\cdot\text{min}^{-1}\cdot\text{pmol}^{-1}$ )	~15% of oxidative clearance
UGT1A1	N-glucuronide (M7) Formation	0.75	8.3 ( $\text{pmol}\cdot\text{min}^{-1}\cdot\text{mg}^{-1}$ )	Primary UGT enzyme

## Key Clinical Pharmacology & Drug Interactions

The central role of CYP3A4/5 in **axitinib**'s clearance makes it susceptible to clinically significant drug-drug interactions.

## Impact of CYP3A4/5 Inhibitors and Inducers

Clinical studies in healthy volunteers have quantified the effects of co-administered strong CYP3A4/5 modulators [4] [1] [2]:

Precipitant Drug (Mechanism)	Effect on Axitinib Cmax	Effect on Axitinib AUC
Ketoconazole (Strong Inhibitor)	Increase of <b>1.5-fold</b> (90% CI: 1.33-1.70)	Increase of <b>2.1-fold</b> (90% CI: 1.84-2.30)
Rifampin (Strong Inducer)	Decrease of <b>71%</b>	Decrease of <b>79%</b>

Based on this data, **concomitant use with strong CYP3A4/5 inhibitors or inducers should be avoided**. If co-administration with a strong inhibitor is unavoidable, the **axitinib** dose should be reduced by approximately 50% [7].

## Experimental & Analytical Methodologies

### Clinical Drug Interaction Study Protocol

A standard clinical study design to evaluate the effect of a CYP3A4 inhibitor on **axitinib** pharmacokinetics is a randomized, single-blind, two-way crossover study [4]:

- **Subjects:** Healthy volunteers (e.g., n=32), aged 18-55.
- **Treatments:**
  - **Treatment A:** A single 5 mg oral dose of **axitinib**.
  - **Treatment B:** Oral ketoconazole (400 mg/day) for 7 days, with a single 5 mg dose of **axitinib** co-administered on day 4.
- **Pharmacokinetic Sampling:** Intensive blood sampling over 48-96 hours post-**axitinib** dose to characterize the plasma concentration-time profile.
- **Primary Endpoints:** Geometric mean ratios for AUC from time zero to infinity ( $AUC_{\infty}$ ) and maximum plasma concentration ( $C_{max}$ ).

### In Vitro Metabolism and Phenotyping

Detailed *in vitro* protocols characterize the enzymes responsible for **axitinib** metabolism [5] [6]:

- **Reaction Phenotyping:** Incubation of **axitinib** with a panel of recombinant human CYP and UGT enzymes to identify those capable of producing M12 and M7.
- **Chemical Inhibition in HLMS:** Use of isoform-selective chemical inhibitors (e.g., Cyp3cide for CYP3A4) to confirm the contribution of specific enzymes.
- **Enzyme Kinetics:** Determination of Michaelis-Menten parameters ( $K_m$  and  $V_{max}$ ) for metabolite formation in HLMS and recombinant enzymes.

### Analytical Method for Quantification (UPLC-MS/MS)

A modern ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be developed for **axitinib** quantification in plasma [8]:

- **Sample Preparation:** Protein precipitation with acetonitrile.
- **Chromatography:**
  - **Column:** Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7  $\mu$ m).

- **Mobile Phase:** Gradient elution with acetonitrile and 0.1% formic acid.
- **Mass Spectrometry:**
  - **Ionization:** Electrospray ionization (ESI), positive ion mode.
  - **Detection:** Multiple reaction monitoring (MRM).
  - **Ion Transitions:** m/z **387** → **355.96** for **axitinib**.
- **Validation:** The method is validated for linearity (e.g., 0.5–100 ng/mL), precision, accuracy, and recovery.

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To cite this document: Smolecule. [Axitinib pharmacokinetics CYP3A4 metabolism half-life].

Smolecule, [2026]. [Online PDF]. Available at:

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